molecular formula C17H20N4O B6786059 N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B6786059
M. Wt: 296.37 g/mol
InChI Key: PHFSBOPUCZITGK-UHFFFAOYSA-N
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Description

N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a cyclopropyl group, and a tetrahydronaphthalenyl moiety, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-16(19-17-20-18-11-21(17)15-7-8-15)10-12-5-6-13-3-1-2-4-14(13)9-12/h1-4,11-12,15H,5-10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFSBOPUCZITGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2NC(=O)CC3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the Tetrahydronaphthalenyl Moiety: This step involves the coupling of the triazole intermediate with a tetrahydronaphthalenyl derivative, typically through a nucleophilic substitution or a condensation reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved through an amidation reaction using an appropriate amine and acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the cyclopropyl or tetrahydronaphthalenyl moieties using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the triazole ring or the acetamide linkage, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the acetamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide exerts its effects is often related to its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

When compared to similar compounds, N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide stands out due to its unique combination of structural features. Similar compounds might include:

    Triazole Derivatives: Compounds with a triazole ring but different substituents, such as fluconazole or voriconazole.

    Cyclopropyl-Containing Compounds: Molecules like cyclopropylamine or cyclopropylcarbinol.

    Tetrahydronaphthalenyl Derivatives: Compounds such as tetralin or 2-tetralone.

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